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Executive Summary

Inarigivir ammonium (formerly SB 9200) is a novel, orally bioavailable small molecule that
acts as a potent dual agonist of the intracellular pattern recognition receptors RIG-1 (Retinoic
acid-Inducible Gene 1) and NOD2 (Nucleotide-binding Oligomerization Domain-containing
protein 2). By activating these key sensors of the innate immune system, inarigivir triggers a
coordinated antiviral response, leading to the production of interferons and other cytokines, and
subsequent inhibition of viral replication. This technical guide provides a comprehensive
overview of inarigivir's mechanism of action, preclinical and clinical data, and detailed
experimental methodologies. While showing initial promise in the treatment of chronic hepatitis
B (HBV) and demonstrating activity against hepatitis C (HCV), the clinical development of
inarigivir was ultimately halted due to safety concerns, specifically hepatotoxicity. This
document serves as a detailed scientific resource for researchers and drug development
professionals interested in the biology of RIG-I and NOD2 agonism and the development of
innate immune modulators.

Introduction

The innate immune system provides the first line of defense against invading pathogens.
Pattern recognition receptors (PRRs) are a critical component of this system, recognizing
conserved molecular structures of microbes, known as pathogen-associated molecular patterns
(PAMPs). RIG-I and NOD2 are two such PRRs that play a pivotal role in detecting viral and
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bacterial components, respectively. Inarigivir ammonium was developed as a selective
immunomodulator designed to harness the power of these pathways to combat viral infections.
This guide will delve into the technical details of inarigivir's function as a dual RIG-1 and NOD2
agonist.

Mechanism of Action: Dual Agonism of RIG-I and
NOD2

Inarigivir's primary mechanism of action is the activation of RIG-I and NODZ2, leading to the
induction of a robust innate immune response.

RIG-I Signaling Pathway

RIG-1 is a cytosolic sensor of viral RNA. Upon binding to its ligand, which for inarigivir is
believed to mimic a viral RNA structure, RIG-1 undergoes a conformational change, exposing its
caspase activation and recruitment domains (CARDS). This leads to the recruitment of the
mitochondrial antiviral-signaling protein (MAVS), which acts as an adaptor protein. The
aggregation of MAVS on the mitochondrial membrane serves as a platform for the recruitment
and activation of downstream signaling molecules, including TRAF family members and the
IKK-related kinases, TBK1 and IKKe. These kinases then phosphorylate and activate the
transcription factors IRF3 and IRF7, which translocate to the nucleus and induce the
expression of type | and type Ill interferons (IFN-a/3 and IFN-A). These interferons are secreted
and bind to their respective receptors on the surface of infected and neighboring cells, initiating
a powerful antiviral state through the expression of hundreds of interferon-stimulated genes
(1SGs).
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Caption: Inarigivir-mediated RIG-I signaling pathway.

NOD2 Signaling Pathway

NOD?2 is a cytosolic sensor that typically recognizes muramyl dipeptide (MDP), a component of
bacterial peptidoglycan. Inarigivir's activation of NOD2 suggests a broader ligand specificity for
this receptor or that inarigivir mimics a bacterial PAMP. Upon activation, NOD2 recruits the
serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction is
mediated by their respective CARD domains. RIPK2 activation leads to the recruitment of the
E3 ubiquitin ligases XIAP, clAP1, and clAP2, which polyubiquitinate RIPK2. This ubiquitinated
RIPK2 serves as a scaffold to recruit and activate the TAK1/TAB2/TAB3 complex and the IKK
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complex (IKKa, IKK{, and NEMO). The activated IKK complex then phosphorylates IkBa,
leading to its degradation and the subsequent release and nuclear translocation of the
transcription factor NF-kB. In the nucleus, NF-kB induces the expression of pro-inflammatory
cytokines such as TNF-a and IL-6. Additionally, NOD2 activation has been linked to the
induction of autophagy, a cellular process for degrading and recycling cellular components,
which can also play a role in eliminating intracellular pathogens.
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Caption: Inarigivir-mediated NOD2 signaling pathway.
Preclinical Data
In Vitro Antiviral Activity

Inarigivir has demonstrated broad-spectrum antiviral activity in vitro against several RNA

viruses.

Table 1: In Vitro Antiviral Activity of Inarigivir
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. Assay . .
Virus Target Cell Line Endpoint Value Reference
System
Hepatitis C )
) Replicon
Virus (HCV) Huh-7 EC50 2.2 uM
Assay
Genotype la
Hepatitis C )
) Replicon
Virus (HCV) Huh-7 EC50 1.0 uM
Assay

Genotype 1b

Experimental Protocols

The antiviral activity of inarigivir against HCV was determined using a subgenomic replicon
system in human hepatoma Huh-7 cells.

o Cell Line: Huh-7 cells harboring a bicistronic HCV subgenomic replicon of either genotype la
or 1b, containing a neomycin phosphotransferase gene for selection and a firefly luciferase
reporter gene for quantification of viral replication.

o Methodology:

o Huh-7 replicon cells were seeded in 96-well plates.

[e]

After 24 hours, cells were treated with serial dilutions of inarigivir.

Cells were incubated for 72 hours at 37°C.

o

Luciferase activity was measured as a surrogate for HCV RNA replication.

[¢]

[e]

EC50 values were calculated by nonlinear regression analysis of the dose-response

curves.

o Experimental Workflow:
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Caption: Workflow for HCV Replicon Assay.
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Clinical Development

Inarigivir was primarily investigated for the treatment of chronic hepatitis B. The clinical
development program included the Phase 2 ACHIEVE and CATALYST trials.

ACHIEVE Trial

The ACHIEVE trial was a Phase 2, randomized, double-blind, placebo-controlled, ascending-
dose study to evaluate the safety, pharmacokinetics, and antiviral activity of inarigivir in
treatment-naive patients with chronic HBV.

Table 2: Key Results from the ACHIEVE Trial (12 weeks of monotherapy)

Mean HBV

Mean HBV HBsAg
RNA .
o DNA . Reduction >0.5
Inarigivir Dose . Reduction Reference
Reduction log10 IU/mL
(log10
(log10 IU/mL) . (%)
copies/mL)
25 mg -0.58 -0.4 13
50 mg -0.92 -0.7 25
100 mg 1.1 -0.8 29
200 mg -1.54 -1.1 25
Placebo +0.2 +0.1 0

CATALYST Trials

The CATALYST program consisted of several Phase 2b trials designed to evaluate inarigivir in
combination with other anti-HBV agents in both treatment-naive and virally-suppressed
patients. However, the development of inarigivir was terminated in 2020 due to observations of
serious adverse events, including hepatotoxicity and one patient death, in the CATALYST trials.

Experimental Protocols

e Sample Type: Serum or plasma.
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o Methodology: Quantitative real-time polymerase chain reaction (QPCR) is the standard
method for quantifying HBV DNA and RNA in clinical samples.

o Nucleic Acid Extraction: Viral DNA and RNA are extracted from patient serum or plasma
samples using commercially available Kits.

o Reverse Transcription (for RNA): For HBV RNA quantification, the extracted RNA is first
reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase
enzyme.

o gPCR Amplification: The HBV DNA (or cDNA from RNA) is then amplified using specific
primers and probes in a real-time PCR instrument. The fluorescent signal generated
during amplification is proportional to the amount of viral nucleic acid present in the
sample.

o Quantification: The viral load is determined by comparing the amplification signal to a
standard curve of known HBV DNA concentrations. Results are typically reported in
international units per milliliter (IU/mL) for DNA and copies/mL for RNA.

Conclusion

Inarigivir ammonium is a potent dual agonist of RIG-I and NOD2 that demonstrated promising
preclinical and early clinical antiviral activity against HCV and HBV. Its mechanism of action,
involving the activation of two key innate immune sensing pathways, represents a rational and
innovative approach to antiviral therapy. However, the unfortunate safety signals that led to the
termination of its clinical development highlight the challenges associated with modulating the
innate immune system. The in-depth technical information presented in this guide provides a
valuable resource for the scientific community, offering insights into the development of innate
immune agonists and the complex biology of RIG-1 and NOD2 signaling.

« To cite this document: BenchChem. [Inarigivir Ammonium: A Technical Guide to a Dual RIG-I

and NOD2 Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8198286#inarigivir-ammonium-as-a-rig-i-agonist]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8198286?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

